methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate
Overview
Description
Methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate (MTH-NIC) is an organic compound that is found in several plants, including the Chinese medicinal herb, Bupleurum chinense. It is a member of the indole family and has a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. MTH-NIC is a promising compound for the development of new drugs and treatments for a variety of diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Göksu et al. (2003) described a synthesis technique starting from naphthalene-2,3-diol, yielding 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol with an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Yi et al. (2005) also discussed a synthesis method leading to 4-chloro-5-hydroxy-1H-benzo[g]indoles (Yi, Cho, & Lee, 2005).
Carboxylation and Derivative Synthesis
Nemoto et al. (2016) explored carboxylation, ethoxycarbonylation, and carbamoylation of indoles, providing insights into the chemical properties of such compounds (Nemoto et al., 2016).
Pharmacological and Biological Research
Pharmacological Properties
Stjernlöf et al. (1993) investigated the pharmacological profile of certain tetrahydronaphthalene derivatives, focusing on their serotonergic and dopaminergic activity (Stjernlöf et al., 1993).
Receptor Binding Studies
Berardi et al. (2005) conducted studies on the sigma(1) receptor binding and activity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives (Berardi et al., 2005).
Tumor Inhibitory and Antioxidant Activity
Hamdy et al. (2013) synthesized new 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives and evaluated their tumor inhibitory and antioxidant activity (Hamdy et al., 2013).
Glycogen Phosphorylase Inhibition
Onda et al. (2008) synthesized N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives to discover novel glycogen phosphorylase inhibitors (Onda et al., 2008).
Chemical and Structural Studies
Solid State NMR and X-ray Investigations
Facey et al. (1996) investigated the solid state disorder of tetrahydronaphthalene derivatives using NMR and X-ray diffraction (Facey, Connolly, Bensimon, & Durst, 1996).
Synthesis of Constrained Tryptophan Derivatives
Horwell et al. (1994) focused on the synthesis of conformationally constrained tryptophan derivatives, which have applications in peptide and peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
properties
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-23-20(22)18-16-8-4-5-9-17(16)21-19(18)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12,21H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHBJIKGHSMTLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)C3=CC4=C(CCCC4)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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